

Synthesis of Octapeptide-2 acetate using solid-phase peptide synthesis (SPPS)

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Compound of Interest

Compound Name: Octapeptide-2 acetate

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An Application Note and Protocol for the Synthesis of **Octapeptide-2 Acetate** via Solid-Phase Peptide Synthesis (SPPS)

Authored by: A Senior Application Scientist

Abstract

Octapeptide-2, a synthetic biomimetic peptide, has garnered significant interest in the fields of cosmetics and regenerative medicine for its role in promoting hair growth and cellular regeneration.^{[1][2][3]} This application note provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of Octapeptide-2 (Sequence: Lys-Leu-Lys-Lys-Thr-Glu-Thr-Gln) using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducibility and high-purity yields. We will cover the entire workflow from resin preparation to final product validation, establishing a self-validating system for the successful synthesis of this bioactive peptide.

Introduction: Octapeptide-2 and the SPPS Paradigm

Octapeptide-2 is an eight-amino-acid peptide that mimics the function of growth factors, notably showing efficacy in stimulating hair follicle stem cells and increasing the proliferation of keratinocytes.^{[1][4][5]} Its defined structure and biological activity make it a prime candidate for chemical synthesis, which allows for high-purity production and scalability.

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for producing synthetic peptides like Octapeptide-2.^{[6][7]} This elegant technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin.^{[6][8]} The key advantages of SPPS include simplified purification, as excess reagents and soluble by-products are removed by simple filtration and washing, and the ability to drive reactions to completion using an excess of reagents.^{[6][9]}

The most prevalent SPPS chemistry, and the one detailed here, is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.^{[9][10]} The Fmoc group serves as a temporary protecting group for the N α -amino group of the incoming amino acid. It is stable to acidic conditions but readily cleaved by a mild base, typically piperidine, allowing for the sequential elongation of the peptide chain under gentle conditions.^{[9][10]}

Materials and Reagents

Successful synthesis is predicated on the quality of the starting materials. Ensure all solvents are peptide synthesis grade or higher.

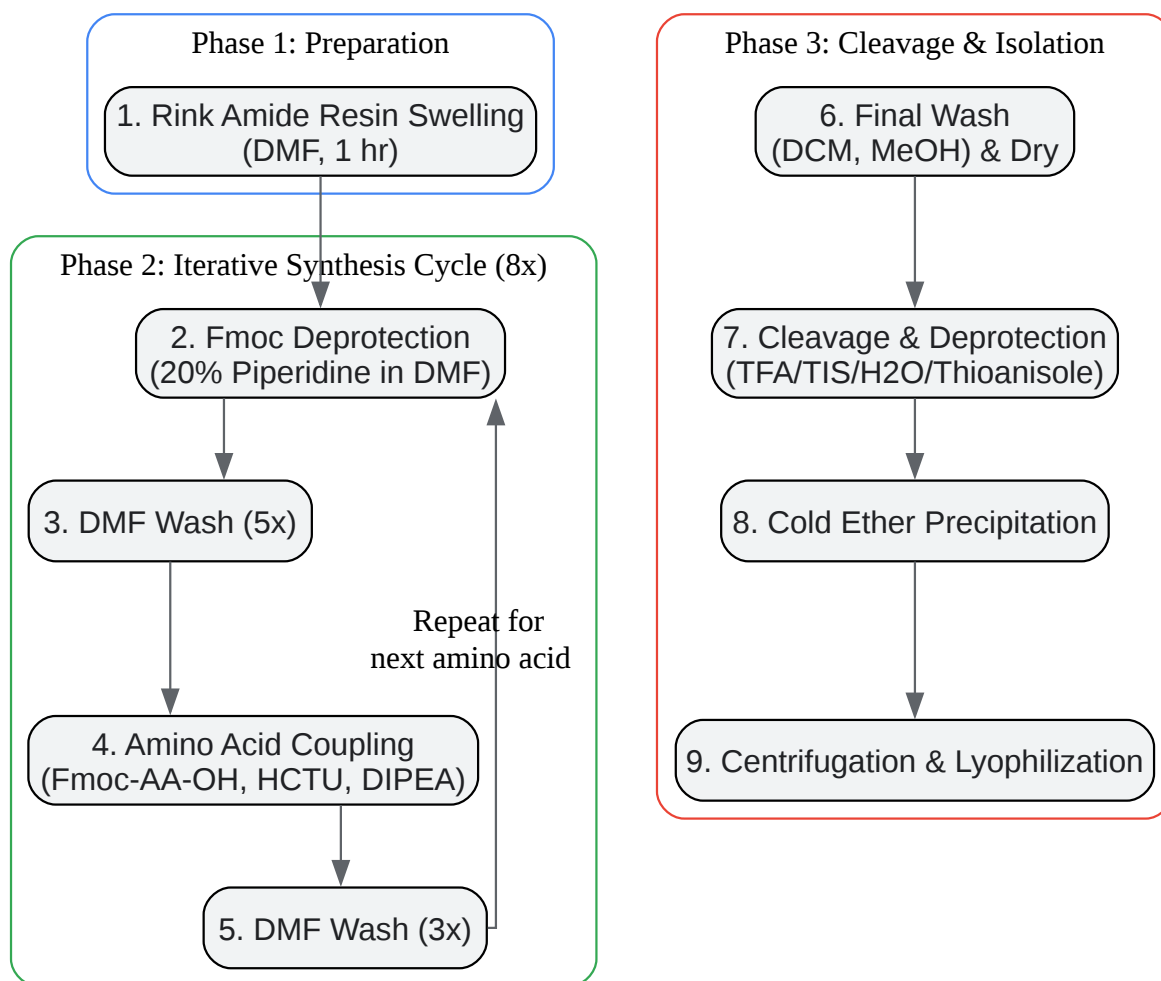
Category	Reagent/Material	Specification	Purpose
Resin	Rink Amide MBHA Resin	100-200 mesh, ~0.5 mmol/g substitution	Solid support for synthesizing a C-terminal amide peptide. [9] [11]
Solvents	N,N-Dimethylformamide (DMF)	Amine-free, peptide synthesis grade	Primary solvent for swelling, washing, and reactions. [11]
Dichloromethane (DCM)	Anhydrous	Solvent for resin swelling and washing.	
Diethyl Ether (Cold)	Anhydrous	Peptide precipitation. [12] [13]	
Amino Acids	Fmoc-L-Gln(Trt)-OH	Trityl side-chain protection	Glutamine
Fmoc-L-Thr(tBu)-OH	tert-Butyl side-chain protection	Threonine	
Fmoc-L-Glu(OtBu)-OH	tert-Butyl ester side-chain protection	Glutamic Acid	
Fmoc-L-Lys(Boc)-OH	tert-Butoxycarbonyl side-chain protection	Lysine	
Fmoc-L-Leu-OH	No side-chain protection needed	Leucine	
Reagents	Piperidine	Anhydrous	Fmoc deprotection agent. [10] [11]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)	Coupling (activating) agent. [11]		
N,N-Diisopropylethylamine	Activation base.		

(DIPEA)

Trifluoroacetic Acid (TFA)	Reagent grade	Cleavage from resin and side-chain deprotection.[14]	
Triisopropylsilane (TIS)	Scavenger to prevent side reactions.[13]		
Deionized Water (18 MΩ·cm)	Scavenger and HPLC solvent.		
Thioanisole	Scavenger, particularly for protecting Trp (if present).[13]		
Purification	Acetonitrile (ACN)	HPLC Grade	HPLC mobile phase B.
Trifluoroacetic Acid (TFA)	HPLC Grade	HPLC mobile phase modifier (ion-pairing agent).[8][15]	

Synthesis Workflow Diagram

The synthesis of Octapeptide-2 follows a cyclical process of deprotection and coupling, culminating in a final cleavage step.



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Caption: Automated workflow for the solid-phase synthesis of Octapeptide-2.

Detailed Synthesis Protocol

This protocol is based on a 0.1 mmol synthesis scale.

Resin Preparation and First Amino Acid Coupling

- Resin Swelling: Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) into a peptide synthesis vessel. Add 5 mL of DMF and allow the resin to swell for 1 hour at room

temperature with gentle agitation.[11] Drain the DMF.

- Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.[9] This two-step deprotection ensures complete removal of the Fmoc group.
- Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Stepwise Elongation of the Peptide Chain (Cycles 1-8)

The following steps are repeated for each amino acid in the sequence, starting from the C-terminus: Gln -> Thr -> Glu -> Thr -> Lys -> Lys -> Leu -> Lys.

- Amino Acid Activation: In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-L-Gln(Trt)-OH, 0.4 mmol, 4 eq.) and HCTU (0.38 mmol, 3.8 eq.) in 2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq.) and let the activation proceed for 2 minutes. The solution will typically change color.
 - Rationale: HCTU is a highly efficient coupling reagent that rapidly forms an activated ester with the amino acid's carboxyl group, facilitating amide bond formation with minimal risk of racemization.[13] DIPEA acts as a non-nucleophilic base to neutralize the protonated amine on the resin and facilitate the reaction.
- Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel. Agitate at room temperature for 1-2 hours.
- Monitoring the Coupling: To ensure the reaction has gone to completion, perform a Kaiser test (Ninhydrin test). A small sample of the resin beads is taken and washed. The test should be negative (beads remain colorless or yellow), indicating the absence of free primary amines. If the test is positive (blue beads), the coupling step should be repeated.
- Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

Repeat this deprotection-activation-coupling-washing cycle for all eight amino acids according to the target sequence.

Cleavage and Final Deprotection

- **Final Wash:** After the final amino acid (Fmoc-L-Lys(Boc)-OH) has been coupled and its Fmoc group removed, wash the peptidyl-resin with DMF (3x), followed by DCM (3x), and methanol (3x). Dry the resin under a high vacuum for at least 2 hours.
- **Cleavage Cocktail Preparation:** Prepare the cleavage cocktail. A standard and effective mixture is Reagent K, which consists of TFA/Water/Thioanisole/Triisopropylsilane (TIS) in a ratio of 82.5:5:5:2.5 (v/v).[13] For 200 mg of resin, prepare 10 mL of the cocktail.
 - **Causality:** TFA is a strong acid that cleaves the peptide from the acid-labile Rink Amide linker and simultaneously removes the acid-labile side-chain protecting groups (Boc, tBu, OtBu, Trt).[14] Water, Thioanisole, and TIS act as "scavengers." They are carbocation scavengers that trap the reactive cationic species generated from the cleavage of protecting groups, preventing them from re-attaching to sensitive amino acid residues and causing side reactions.
- **Cleavage Reaction:** Add the cleavage cocktail to the dried resin in the reaction vessel. Agitate at room temperature for 2-3 hours.
- **Peptide Isolation:** Filter the resin and collect the filtrate (which now contains the dissolved peptide) into a 50 mL centrifuge tube. Wash the resin twice with a small volume of fresh TFA (1-2 mL) and combine the filtrates.
- **Precipitation:** Add the TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) will form.
- **Collection and Lyophilization:** Centrifuge the ether suspension at 3000-4000 rpm for 10 minutes. Decant the ether. Wash the peptide pellet with cold ether twice more to remove residual scavengers. Dry the crude peptide pellet under a stream of nitrogen and then lyophilize overnight to obtain a fluffy white powder.

Purification and Characterization

The crude product from SPPS contains the target peptide along with impurities such as truncated or deletion sequences.[16] Reverse-phase HPLC is the standard method for purification.[8][15]

Preparative RP-HPLC Protocol

Parameter	Condition
Column	C18, 10 µm particle size, 250 x 22 mm
Mobile Phase A	0.1% TFA in Deionized Water
Mobile Phase B	0.1% TFA in Acetonitrile (ACN)
Flow Rate	15-20 mL/min
Detection	UV at 220 nm
Gradient	5-45% B over 40 minutes

- Dissolve the lyophilized crude peptide in a minimal amount of Mobile Phase A.
- Inject the solution onto the equilibrated preparative HPLC column.
- Run the gradient and collect fractions (1-2 mL each) corresponding to the major peak.
- Analyze the collected fractions for purity using analytical HPLC.
- Pool the pure fractions and lyophilize to obtain the final **Octapeptide-2 acetate** salt.

Analytical Characterization

Purity Assessment (Analytical RP-HPLC)

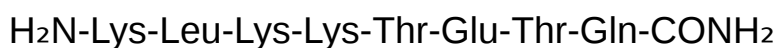
Use a similar gradient on an analytical C18 column (e.g., 4.6 x 150 mm) to confirm the purity of the final product, which should be >95% for most research applications.

Identity Confirmation (Mass Spectrometry)

The identity of the peptide is confirmed by verifying its molecular weight.

Parameter	Value
Peptide Sequence	Lys-Leu-Lys-Lys-Thr-Glu-Thr-Gln
Molecular Formula	C ₄₂ H ₇₈ N ₁₂ O ₁₄
Theoretical Mass (Monoisotopic)	974.58 Da
Theoretical Mass (Average)	975.15 Da
Observed Mass (ESI-MS) [M+H] ⁺	e.g., 975.6 Da
Observed Mass (ESI-MS) [M+2H] ²⁺	e.g., 488.3 Da

Note: The observed mass will confirm the successful synthesis of the target peptide sequence.



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Caption: Chemical structure of Octapeptide-2 (C-terminal amide).

Conclusion

This application note provides a robust and well-validated protocol for the synthesis of Octapeptide-2 using Fmoc-SPPS. By understanding the causality behind each step—from the choice of Rink Amide resin to obtain a C-terminal amide, to the composition of the cleavage cocktail for efficient deprotection—researchers can reliably produce this peptide with high purity and yield. The described methods for purification and characterization ensure that the final product is suitable for advanced research and development applications.

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